molecular formula C10H10N2O4 B14807170 6-Carbamoyl-4-cyclopropoxynicotinic acid

6-Carbamoyl-4-cyclopropoxynicotinic acid

Cat. No.: B14807170
M. Wt: 222.20 g/mol
InChI Key: VQYPWAYJHYAUPW-UHFFFAOYSA-N
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Description

6-Carbamoyl-4-cyclopropoxynicotinic acid is an organic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol This compound is of interest due to its unique structure, which includes a nicotinic acid core substituted with a carbamoyl group and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carbamoyl-4-cyclopropoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the carbamoyl and cyclopropoxy groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is tailored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Carbamoyl-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Carbamoyl-4-cyclopropoxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Carbamoyl-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropoxy group may enhance the compound’s stability and bioavailability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Carbamoyl-4-cyclopropoxynicotinic acid include other nicotinic acid derivatives with various substituents, such as:

Uniqueness

What sets this compound apart is its cyclopropoxy group, which imparts unique steric and electronic properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmaceutical intermediate .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

6-carbamoyl-4-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c11-9(13)7-3-8(16-5-1-2-5)6(4-12-7)10(14)15/h3-5H,1-2H2,(H2,11,13)(H,14,15)

InChI Key

VQYPWAYJHYAUPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C(=O)O)C(=O)N

Origin of Product

United States

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